![molecular formula C12H16FNO B6164072 [3-fluoro-2-(2-methylpyrrolidin-1-yl)phenyl]methanol CAS No. 1700127-68-9](/img/no-structure.png)

[3-fluoro-2-(2-methylpyrrolidin-1-yl)phenyl]methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

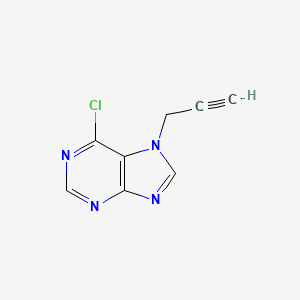

“[3-fluoro-2-(2-methylpyrrolidin-1-yl)phenyl]methanol” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a fluoro group and a methanol group attached to a phenyl ring . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or it can be functionalized if it’s preformed . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates .Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrrolidine ring, a phenyl ring, a fluoro group, and a methanol group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .将来の方向性

The future directions for “[3-fluoro-2-(2-methylpyrrolidin-1-yl)phenyl]methanol” and similar compounds could involve further exploration of their biological activity and potential applications in drug discovery . The design of new pyrrolidine compounds with different biological profiles could be a promising area of research .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for [3-fluoro-2-(2-methylpyrrolidin-1-yl)phenyl]methanol involves the reaction of 3-fluoroacetophenone with 2-methylpyrrolidine followed by reduction of the resulting ketone to the corresponding alcohol.", "Starting Materials": [ "3-fluoroacetophenone", "2-methylpyrrolidine", "Sodium borohydride", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: 3-fluoroacetophenone is reacted with 2-methylpyrrolidine in methanol to form the corresponding ketone.", "Step 2: The ketone is then reduced to the alcohol using sodium borohydride as the reducing agent.", "Step 3: The resulting alcohol is then treated with hydrochloric acid to obtain the final product, [3-fluoro-2-(2-methylpyrrolidin-1-yl)phenyl]methanol." ] } | |

CAS番号 |

1700127-68-9 |

分子式 |

C12H16FNO |

分子量 |

209.26 g/mol |

IUPAC名 |

[3-fluoro-2-(2-methylpyrrolidin-1-yl)phenyl]methanol |

InChI |

InChI=1S/C12H16FNO/c1-9-4-3-7-14(9)12-10(8-15)5-2-6-11(12)13/h2,5-6,9,15H,3-4,7-8H2,1H3 |

InChIキー |

IVGCLKVCMHAJAB-UHFFFAOYSA-N |

正規SMILES |

CC1CCCN1C2=C(C=CC=C2F)CO |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1',5'-DIMETHYL-1H,1'H-[3,4']BIPYRAZOLYL](/img/structure/B6164034.png)